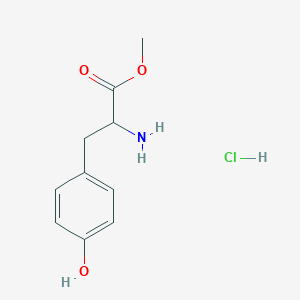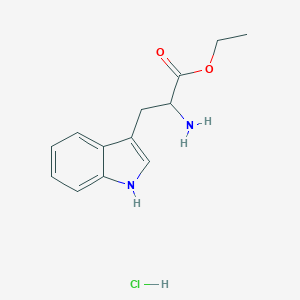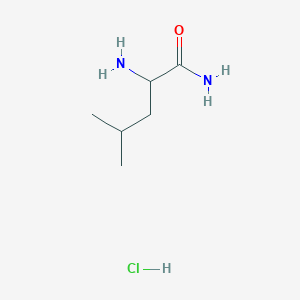
H-D-Asp(OtBu)-OH
Descripción general
Descripción
H-D-Aspartic acid (tert-butyl ester) -OH: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is often used in peptide synthesis due to its ability to protect the carboxyl group, preventing unwanted side reactions during the synthesis process.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in peptide synthesis.
- Acts as a protecting group for the carboxyl group in multi-step organic syntheses.
Biology:
- Studied for its role in protein biosynthesis and metabolic pathways.
- Used in the synthesis of peptide-based drugs and biomolecules.
Medicine:
- Investigated for its potential therapeutic applications in drug development.
- Used in the design of peptide-based vaccines and diagnostic agents.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
H-D-Asp(OtBu)-OH, also known as H-D-Aspartic Acid tert-Butyl Ester Hydrochloride, is an isomer of H-Asp(OtBu)-OtBu.HCl . It is an aspartic acid derivative
Mode of Action
It’s known that it can be used as an experimental control
Biochemical Pathways
D-aspartate, a related compound, is known to play a role in glutamatergic neurotransmission and the synthesis of various hormones
Pharmacokinetics
It’s known that the compound is a solid and white to off-white in color . It can be stored at 4°C, away from moisture . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .
Result of Action
D-aspartate, a related compound, is known to perform important roles related to nervous system development and hormone regulation . It also appears to act as a cell-to-cell signaling molecule
Action Environment
It’s known that the compound can be transported at room temperature
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with aspartic acid.
Protection of the Carboxyl Group: The carboxyl group of aspartic acid is protected using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. This reaction forms the tert-butyl ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for H-D-Aspartic acid (tert-butyl ester) -OH involve large-scale synthesis using automated peptide synthesizers. These machines can perform multiple steps of the synthesis process, including the protection and deprotection of functional groups, in a highly efficient and reproducible manner.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the carboxyl group, converting it to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products:
Oxidation Products: Oxidized derivatives of the amino group.
Reduction Products: Alcohol derivatives of the carboxyl group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
H-D-Aspartic acid (methyl ester) -OH: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
H-D-Glutamic acid (tert-butyl ester) -OH: Similar in structure but with an additional methylene group in the side chain.
H-D-Serine (tert-butyl ester) -OH: Similar in structure but with a hydroxyl group in the side chain.
Uniqueness:
- The tert-butyl ester group provides greater steric hindrance compared to smaller ester groups, offering better protection for the carboxyl group during synthesis.
- The compound’s unique structure allows for selective reactions and modifications, making it a valuable tool in peptide synthesis and other chemical processes.
Propiedades
IUPAC Name |
(2R)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWMFBYWXMXRPD-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427039 | |
| Record name | H-D-Asp(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64960-75-4 | |
| Record name | H-D-Asp(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-4-(tert-butoxy)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















